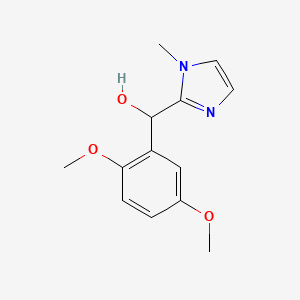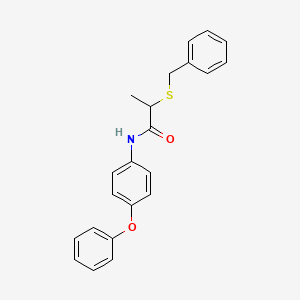
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Compound X exerts its pharmacological effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and proteasomes, leading to the suppression of tumor growth and inflammation. Additionally, it has been shown to modulate the activity of neurotransmitters, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to the suppression of tumor growth. Additionally, it has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. It has also been shown to modulate neurotransmitter activity, leading to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its potential therapeutic efficacy in various diseases. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, its potential toxicity and limited bioavailability may pose challenges in its clinical development.
Orientations Futures
There are several future directions for the research of Compound X. One potential area of study is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce toxicity. Additionally, the identification of specific molecular targets of Compound X may lead to the development of more targeted therapies. Further research is also needed to determine the safety and efficacy of Compound X in clinical trials. Finally, the potential use of Compound X in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of 2-bromo-3-phenylpropanoic acid with 2-ethylphenylamine, followed by cyclization and subsequent reduction. The final product is obtained through acid-catalyzed cyclization and purification steps.
Applications De Recherche Scientifique
Compound X has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-2-18-12-6-9-15-21(18)26-23(28)22(16-17-10-4-3-5-11-17)27-24(29)19-13-7-8-14-20(19)25(27)30/h3-15,22H,2,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCEVUIQJGJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)
![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)